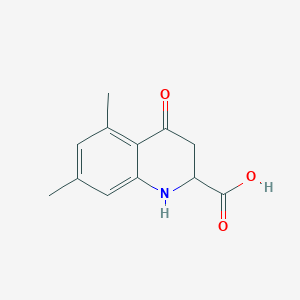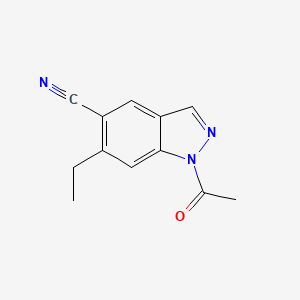
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentyl ring, a dimethylamino group, and a pyridine ring with a carboxylic acid and a ketone group
Méthodes De Préparation
The synthesis of 1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with dimethylamine to form the cyclopentyl-dimethylamino intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridine ring and the carboxylic acid group. The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives with additional functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used as a tool to investigate the mechanisms of action of various biological pathways.
Medicine: The compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclopentyl-5-(dibenzylamino)-1-phenyl-3-pentyn-1-ol: This compound has a similar cyclopentyl and amino group but differs in the presence of a phenyl and pentyn group.
1-Cyclopentyl-5-dimethylamino-1-phenyl-pent-3-yn-1-ol: This compound also contains a cyclopentyl and dimethylamino group but has a different overall structure with a phenyl and pentyn group.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1-cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)11-7-9(13(17)18)8-15(12(11)16)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,17,18) |
Clé InChI |
JEOMYAYYMPSXQZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=CN(C1=O)C2CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


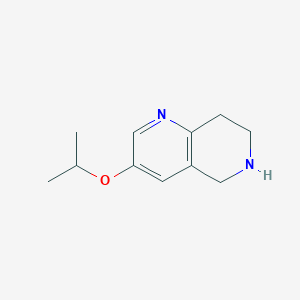
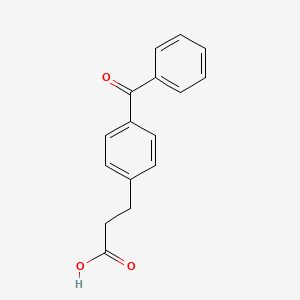

![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)





![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)
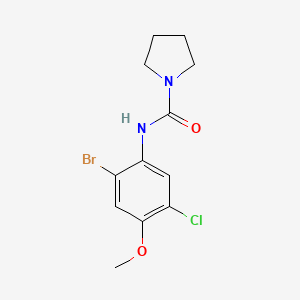
![1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)
